molecular formula C20H22OP2 B14262097 3,5-Dimesityl-1,2,4-oxadiphosphole CAS No. 224293-80-5

3,5-Dimesityl-1,2,4-oxadiphosphole

Cat. No.: B14262097
CAS No.: 224293-80-5
M. Wt: 340.3 g/mol
InChI Key: DTZBRRVBGRHCHF-UHFFFAOYSA-N
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Description

3,5-Dimesityl-1,2,4-oxadiphosphole is a novel heterocyclic compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of two phosphorus atoms and one oxygen atom within a five-membered ring structure. The mesityl groups attached to the phosphorus atoms provide steric hindrance, which influences the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimesityl-1,2,4-oxadiphosphole typically involves the vacuum thermolysis of Me₃SiP=C(OSiMe₃)C₆H₂Me₃-2,4,6. This reaction produces the desired compound, which can then react with tri-tert-butylazete to form fused polycyclic derivatives . The reaction conditions often include high temperatures and the presence of specific catalysts to facilitate the formation of the oxadiphosphole ring.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimesityl-1,2,4-oxadiphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxides, phosphines, and substituted derivatives of this compound. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

3,5-Dimesityl-1,2,4-oxadiphosphole has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dimesityl-1,2,4-oxadiphosphole involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, influencing various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which are crucial in many biological and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimesityl-1,2,4-oxadiphosphole is unique due to the presence of mesityl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for developing new materials with specific properties.

Properties

CAS No.

224293-80-5

Molecular Formula

C20H22OP2

Molecular Weight

340.3 g/mol

IUPAC Name

3,5-bis(2,4,6-trimethylphenyl)-1,2,4-oxadiphosphole

InChI

InChI=1S/C20H22OP2/c1-11-7-13(3)17(14(4)8-11)19-21-23-20(22-19)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

DTZBRRVBGRHCHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=PC(=PO2)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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